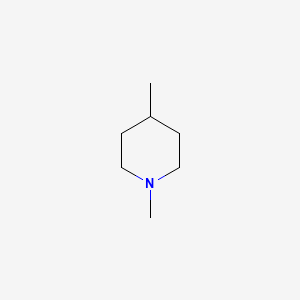

1,4-Dimethylpiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMLBGFGKLKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219726 | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-15-8 | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the saturated heterocyclic compound, 1,4-Dimethylpiperidine. This document compiles available experimental data for Mass Spectrometry (MS) and provides a comparative analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy due to the limited availability of dedicated experimental spectra for this specific molecule. The methodologies detailed herein are standard for the analysis of volatile amines and provide a framework for the acquisition and interpretation of such data.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI). The resulting fragmentation pattern provides valuable information for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 113 | 35 | [M]+ (Molecular Ion) |

| 98 | 100 | [M-CH₃]+ |

| 70 | 40 | [M-C₃H₇]+ |

| 57 | 85 | [C₄H₉]+ |

| 42 | 55 | [C₂H₄N]+ |

Data sourced from NIST WebBook.[1]

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system, ensuring the analysis of a pure compound. Electron Ionization (EI) was employed as the ionization technique. Gaseous this compound molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection: The resulting ions, including the molecular ion and various fragment ions generated from its decomposition, were accelerated into a mass analyzer. The analyzer, operating under a magnetic field, separated the ions based on their mass-to-charge ratio (m/z). A detector then recorded the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Comparative Analysis)

The ¹H NMR spectrum of 4-methylpiperidine (B120128) shows characteristic signals for the piperidine (B6355638) ring protons and the C4-methyl protons. For this compound, we would expect to see an additional singlet corresponding to the N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for 4-Methylpiperidine

| Proton Environment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 4-Methylpiperidine | Multiplicity |

| N-CH₃ | ~2.2-2.4 | - | Singlet (s) |

| C2-H, C6-H (axial & equatorial) | ~1.8-2.8 | 2.5-3.1 | Multiplet (m) |

| C3-H, C5-H (axial & equatorial) | ~1.2-1.8 | 1.0-1.8 | Multiplet (m) |

| C4-H | ~1.5 | 1.4-1.6 | Multiplet (m) |

| C4-CH₃ | ~0.9 | 0.91 | Doublet (d) |

Comparative data for 4-methylpiperidine sourced from ChemicalBook.

¹³C NMR Spectroscopy (Comparative Analysis)

The ¹³C NMR spectrum of this compound is expected to show signals for all seven carbon atoms. The presence of the N-methyl group will be a key differentiator from the spectrum of 4-methylpiperidine.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for 4-Methylpiperidine

| Carbon Environment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 4-Methylpiperidine |

| N-CH₃ | ~42-46 | - |

| C2, C6 | ~55-60 | ~46 |

| C3, C5 | ~30-35 | ~35 |

| C4 | ~30-34 | ~32 |

| C4-CH₃ | ~22-25 | ~22 |

Note: Predicted shifts are based on standard substituent effects in piperidine rings.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

Data Acquisition: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons. The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Standard parameters for a 400 MHz spectrometer would include a spectral width of 0-12 ppm for ¹H and 0-220 ppm for ¹³C.[2]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1-Methylpiperidine (B42303) (Comparative for this compound)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Expected for this compound |

| 2930-2960 | Strong | C-H stretching (aliphatic) | Yes |

| 2780-2820 | Medium | C-H stretching (N-CH₃ and axial C-H adjacent to N) | Yes |

| 1440-1470 | Medium | C-H bending (CH₂ and CH₃) | Yes |

| 1000-1250 | Medium-Strong | C-N stretching | Yes |

Data for 1-methylpiperidine sourced from NIST WebBook.[3]

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at each wavenumber. The resulting interferogram is then subjected to a Fourier transform to generate the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber. A background spectrum of the empty salt plates or ATR crystal is typically recorded first and subtracted from the sample spectrum.[4][5][6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data described in this guide.

Caption: Spectroscopic analysis workflow.

References

Conformational Landscape of 1,4-Dimethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1,4-dimethylpiperidine. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and understanding its three-dimensional structure is paramount for rational drug design and development. This document details the stereoisomers, conformational equilibria, and relative energies of the chair and boat forms of 1,4-dimethylpiperidine. It consolidates quantitative data from various experimental and computational studies into structured tables for easy comparison. Furthermore, detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are provided to aid in the practical study of these and similar molecules. Visual diagrams generated using Graphviz are included to illustrate key conformational pathways.

Introduction to the Conformational Analysis of Piperidines

The six-membered nitrogen-containing heterocycle, piperidine, predominantly adopts a chair conformation to minimize angle and torsional strain, analogous to cyclohexane (B81311). However, the presence of the nitrogen atom and its lone pair introduces unique stereoelectronic effects that influence the conformational preferences of its substituted derivatives. The conformational analysis of substituted piperidines is crucial as the spatial arrangement of substituents significantly impacts their physicochemical properties and biological activity.

Key to this analysis is the concept of A-values, which quantify the steric preference of a substituent for the equatorial position over the axial position. The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial orientation to alleviate 1,3-diaxial interactions. In piperidine systems, the principles are similar, but the nitrogen atom and its substituent can introduce additional complexities.

Stereoisomers of this compound

This compound exists as two distinct stereoisomers: cis and trans. The conformational analysis of each isomer reveals different energy landscapes and substituent orientations.

cis-1,4-Dimethylpiperidine

In the cis isomer, the two methyl groups are on the same side of the piperidine ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position. The ring can undergo a chair flip, which interconverts the axial and equatorial positions of the methyl groups. These two chair conformers are enantiomeric and therefore have the same energy, resulting in a conformational equilibrium with a Gibbs free energy difference (ΔG) of 0 kcal/mol.

trans-1,4-Dimethylpiperidine

In the trans isomer, the two methyl groups are on opposite sides of the ring. This allows for two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. The energy difference between these two conformers is a key aspect of the conformational analysis of this isomer.

Quantitative Conformational Energy Analysis

The relative energies of the different conformers of this compound have been investigated through both experimental and computational methods. The following tables summarize the key quantitative data.

| Isomer | Conformer 1 | Conformer 2 | Method | ΔG (kcal/mol) | Solvent/Level of Theory | Reference |

| cis-1,4-Dimethylpiperidine | Axial-Equatorial | Equatorial-Axial | Theoretical | 0 | - | General Knowledge |

| trans-1,4-Dimethylpiperidine | Diequatorial | Diaxial | Experimental (NMR) | 1.98 ± 0.07 | Dodecane | |

| trans-1,4-Dimethylpiperidine | Diequatorial | Diaxial | Computational (DFT) | ~3.4 | Gas Phase | Estimated based on cyclohexane A-values[1] |

Note: The experimental value for trans-1,4-dimethylpiperidine (N,4-dimethylpiperidine) was reported as 8.3 ± 0.3 kJ/mol, which is approximately 1.98 kcal/mol. The computational value is an estimation based on the additive A-values of two axial methyl groups in cyclohexane.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.

Experimental and Computational Methodologies

A thorough conformational analysis of this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of conformers can be determined.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.

-

For detailed conformational analysis, acquire the following spectra at a controlled temperature (e.g., 298 K):

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions, which are indicative of the spatial proximity of protons and can help differentiate between axial and equatorial substituents.

-

-

For quantitative analysis of conformer populations, low-temperature NMR experiments may be necessary to slow down the rate of chair-chair interconversion, allowing for the observation of separate signals for each conformer.

-

-

Data Analysis:

-

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By measuring these coupling constants, the predominant chair conformation and the orientation of the methyl groups can be determined.

-

NOE/ROE Correlations: The presence of NOE or ROE cross-peaks between protons indicates their close spatial proximity (typically < 5 Å). For example, in a diaxial conformer, strong NOEs would be expected between the axial methyl protons and the other axial protons on the ring.

-

Computational Modeling

Computational chemistry provides valuable insights into the relative energies and geometries of different conformers.

Computational Protocol using Density Functional Theory (DFT):

-

Structure Generation:

-

Build the initial 3D structures of the cis and trans isomers of this compound in a molecular modeling software (e.g., Avogadro, GaussView).

-

Generate the different possible chair and boat conformations for each isomer.

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Incorporate a dispersion correction (e.g., D3) as it can be important for accurately modeling non-covalent interactions.

-

To simulate a solution environment, a polarizable continuum model (PCM) can be employed, specifying the solvent used in experimental studies.

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

These calculations also provide thermodynamic data, including the Gibbs free energy (G), which is used to determine the relative populations of the conformers at a given temperature.

-

-

Analysis of Results:

-

Compare the calculated relative Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lowest energy is the most stable.

-

The calculated geometries, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data if available.

-

Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental values to validate the computational model.

-

Conclusion

The conformational analysis of this compound reveals distinct energy landscapes for its cis and trans isomers. The cis isomer exists as a pair of isoenergetic chair conformers, each with one axial and one equatorial methyl group. In contrast, the trans isomer shows a strong preference for the diequatorial chair conformation, which is significantly lower in energy than the diaxial conformer. A comprehensive understanding of these conformational preferences, achieved through a synergistic approach of NMR spectroscopy and computational modeling, is essential for the design of piperidine-containing molecules with desired biological activities and physicochemical properties. The detailed methodologies provided in this guide serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

References

Thermodynamic Properties of 1,4-Dimethylpiperidine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis- and trans-1,4-dimethylpiperidine. Given the limited availability of direct experimental data for these specific isomers, this document synthesizes information on related compounds, outlines detailed experimental and computational methodologies for data acquisition, and discusses the conformational analysis crucial for understanding their relative stabilities. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development where the three-dimensional structure and energetic landscape of molecules are of paramount importance.

Introduction to 1,4-Dimethylpiperidine Isomers

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. The addition of methyl groups, as in this compound, introduces stereoisomerism (cis and trans isomers), which can significantly impact the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. A thorough understanding of the thermodynamic properties of these isomers is essential for rational drug design, as it governs their relative stability, conformational preferences, and intermolecular interactions.

The cis and trans isomers of this compound exist as an equilibrium mixture of different chair conformations. The relative energies of these conformers dictate the overall thermodynamic properties of each isomer.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Properties of Piperidine and 4,4-Dimethylpiperidine (B184581)

| Property | Piperidine | 4,4-Dimethylpiperidine |

| Molecular Formula | C₅H₁₁N | C₇H₁₅N |

| Molar Mass ( g/mol ) | 85.15 | 113.20 |

| Boiling Point (°C) | 106 | 144-146 |

| Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | 38.9 ± 0.4 | Not Available |

| Liquid Heat Capacity (Cp,liquid) (J/mol·K) | 179.86 at 298.15 K[1] | Not Available |

| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Not Available | Not Available |

| Standard Enthalpy of Formation of Gas (ΔfH°gas) (kJ/mol) | Not Available | Not Available |

Note: Data for piperidine is sourced from the NIST WebBook[1]. Data for 4,4-dimethylpiperidine is sourced from commercial supplier information and may not be from peer-reviewed experimental studies.

Conformational Analysis and Relative Stabilities

The thermodynamic properties of the this compound isomers are intrinsically linked to their conformational preferences. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain. The substituents (methyl groups) can occupy either axial or equatorial positions.

For trans-1,4-dimethylpiperidine , the most stable conformation has both methyl groups in the equatorial position (diequatorial). This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain.

For cis-1,4-dimethylpiperidine , one methyl group must be in an axial position while the other is equatorial. This results in steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring. Consequently, the cis isomer is expected to be thermodynamically less stable than the trans isomer.

The conformational free energies of substituted piperidines have been studied, and for a methyl group, the preference for the equatorial position is well-established.[2] Molecular mechanics calculations can be used to quantitatively predict the energy differences between conformers.[2]

Experimental Protocols for Thermodynamic Characterization

To obtain precise thermodynamic data for the this compound isomers, a combination of calorimetric and analytical techniques is required. The following are detailed, generalized protocols for key experiments.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified this compound isomer is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. For adiabatic calorimeters, the surrounding jacket is heated to match the temperature of the inner vessel to prevent heat loss.[3]

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of ΔcH°: The heat released by the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a versatile technique for determining heat capacity, melting points, and enthalpies of phase transitions.[4][5]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.

-

Sample Preparation: A small, accurately weighed amount of the this compound isomer (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[4]

-

Measurement of Heat Capacity (Cp):

-

A baseline is recorded with two empty pans.

-

A sapphire standard with a known heat capacity is run under the same conditions.

-

The sample is run under the same conditions.

-

The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.

-

-

Measurement of Phase Transitions:

-

The sample is heated at a constant rate (e.g., 10 °C/min).

-

The heat flow is monitored. An endothermic peak indicates a phase transition such as melting.

-

The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔfusH).

-

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid isomer at different temperatures and applying the Clausius-Clapeyron equation.

Methodology (Static Method):

-

Apparatus: A sample of the liquid is placed in a thermostated vessel connected to a pressure measuring device (manometer).

-

Degassing: The sample is thoroughly degassed to remove any dissolved air.

-

Equilibration: The vessel is maintained at a constant temperature until the vapor pressure stabilizes.

-

Measurement: The vapor pressure is recorded at a series of different temperatures.

-

Data Analysis: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R, where R is the ideal gas constant.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical calculations can be used to determine the energies of different conformers and from these, the thermodynamic properties of the isomers can be calculated.

Methodology:

-

Conformational Search: A thorough search for all possible low-energy conformers of the cis and trans isomers is performed using molecular mechanics or semi-empirical methods.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-31G(d) or larger). Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated using the results of the frequency calculations and appropriate thermochemical cycles (e.g., atomization reactions).[6]

-

Boltzmann Averaging: The thermodynamic properties of the individual conformers are weighted by their Boltzmann populations at a given temperature to obtain the overall thermodynamic properties of the cis and trans isomers.

Experimental and Computational Workflow

The following diagram illustrates a general workflow for the determination of the thermodynamic properties of a chemical compound, which is applicable to the this compound isomers.

Caption: General workflow for the determination of thermodynamic properties.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound isomers is crucial for their application in drug discovery and development. While direct experimental data is currently scarce, this guide provides a framework for its acquisition through established experimental protocols and powerful computational methods. The inherent greater stability of the trans isomer due to the diequatorial arrangement of its methyl groups is a key consideration. The methodologies outlined herein can be applied to generate the necessary data to build a complete thermodynamic profile of these important molecules, thereby enabling more informed decisions in the design of novel therapeutics.

References

- 1. Piperidine [webbook.nist.gov]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dimethylpiperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of this compound and the known solubility characteristics of structurally similar compounds, such as piperidine (B6355638). Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| Boiling Point | 129.4°C at 760 mmHg | [2] |

| Density | 0.823 g/cm³ | [2] |

| LogP (Octanol/Water) | 1.348 (Crippen Calculated) | [1] |

The octanol/water partition coefficient (LogP) of 1.348 indicates a moderate level of lipophilicity, suggesting that this compound will be more soluble in organic solvents than in water.[1]

Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Ethanol, Methanol, Isopropanol | High to Miscible | The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected. |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure suggests good compatibility with nonpolar aromatic rings. |

| Nonpolar | Hexane, Cyclohexane | Limited to Moderate | Increased lipophilicity from methyl groups may enhance solubility compared to piperidine. |

| Chlorinated | Dichloromethane, Chloroform | High | Piperidine shows high solubility in these solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C). This method is based on the standard shake-flask technique.[4]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The objective is to have undissolved liquid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved this compound settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

References

The Untapped Potential of 1,4-Dimethylpiperidine: A Building Block for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and its versatile physicochemical properties.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with a wide array of biological macromolecules. While various substitution patterns of the piperidine ring have been extensively explored, the 1,4-dimethylpiperidine moiety represents a relatively untapped area with significant potential for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[3]

This technical guide explores the therapeutic potential of the this compound scaffold. Given the limited publicly available data on this specific substitution pattern, this paper will draw parallels and leverage detailed findings from the closely related and well-characterized trans-3,4-dimethylpiperidine analogs, which have shown significant promise as potent and selective opioid receptor antagonists.[4] By examining the synthesis, biological activity, and structure-activity relationships (SAR) of these analogs, we can build a strong case for the future exploration of this compound as a valuable building block in drug discovery.

The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is one of the most ubiquitous structural motifs in CNS-active compounds.[3] Its prevalence can be attributed to several key features:

-

Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with fine-tuned pharmacological profiles.[2]

-

Blood-Brain Barrier Permeability: The lipophilicity and molecular weight of piperidine-containing compounds can be optimized to facilitate penetration across the blood-brain barrier, a critical requirement for CNS-targeted drugs.[3]

-

Favorable Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.

Case Study: trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Opioid Antagonists

Research into N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines has provided a wealth of information on how dimethylpiperidine scaffolds can be utilized to create potent and selective ligands for CNS targets.[4] These compounds have been developed as pure opioid receptor antagonists, with a focus on achieving peripheral effects while minimizing CNS penetration to treat conditions like opioid-induced gastrointestinal motility disorders.[4]

Quantitative Biological Data

The in vitro binding affinities of this class of compounds for the μ, κ, and δ opioid receptors were determined using radioligand binding assays. The data, presented in Table 1, highlight the potent and selective nature of these antagonists.

| Compound ID | N-Substituent | μ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 5l | 3-CONH2 | 0.2 | 12.7 | 6.4 |

| 5k | 3-CO2H | 143 | 3015 | 3507 |

| - | 3-CO2CH3 | 43.3 | 2326 | 1635 |

| Data sourced from Zimmerman et al.[4] |

Experimental Protocols

The development of these dimethylpiperidine derivatives involved detailed synthetic and analytical procedures.

General Synthesis of N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidines

A plausible synthetic route, adapted from the literature, involves the multi-step synthesis starting from commercially available precursors, followed by N-alkylation to introduce the desired functional groups.

Caption: Generalized synthetic workflow for N-substituted dimethylpiperidines.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for μ, κ, and δ opioid receptors.

Methodology:

-

Tissue Preparation: Membranes from guinea pig brain tissue were prepared as a source of opioid receptors.

-

Radioligand: [³H]diprenorphine was used as the non-selective opioid radioligand.

-

Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound were incubated in a suitable buffer.

-

Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Opioid Receptor Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists, such as the dimethylpiperidine derivatives discussed, bind to these receptors but do not elicit a biological response. Instead, they block the binding of endogenous or exogenous agonists (like morphine), thereby inhibiting the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

References

- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Pharmacological Potential: A Technical Guide to the Biological Activity of 1,4-Dimethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles. This technical guide delves into the biological activities of derivatives based on the 1,4-dimethylpiperidine core. While research on the simple this compound molecule is limited, extensive studies on structurally related 1,4-disubstituted and 3,4-dimethyl-4-arylpiperidines have revealed significant potential in diverse therapeutic areas, notably as antimalarial agents and opioid receptor modulators. This document provides a comprehensive overview of these findings, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development efforts centered around this versatile chemical scaffold.

Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

A significant body of research has focused on 1,4-disubstituted piperidine derivatives as a promising class of antimalarial agents. These compounds have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data: Antimalarial and Cytotoxic Activity

The following table summarizes the in vitro antimalarial activity (IC50) and cytotoxicity (CC50) of selected 1,4-disubstituted piperidine derivatives against P. falciparum strains and a human cell line.

| Compound ID | P. falciparum 3D7 IC50 (nM) | P. falciparum W2 IC50 (nM) | HUVEC CC50 (nM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 | Reference |

| 12a | - | 11.06 | >100,000 | - | >9041 | [1] |

| 12d | 13.64 | - | >100,000 | >7331 | - | [1] |

| 13b | 4.19 | 13.30 | 112 | 26.7 | 8.4 | [1] |

| 14d | 14.85 | - | >100,000 | >6734 | - | [1] |

| Chloroquine | 22.38 | 134.12 | 37,560 | 1678 | 280 | [1] |

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

A common synthetic route to these derivatives involves the reductive amination of a piperidone precursor.[1]

Materials:

-

N-Boc-4-piperidinone

-

Appropriate aniline (B41778) derivative

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Appropriate aldehyde or ketone for N-alkylation

-

Sodium triacetoxyborohydride (for second reductive amination)

-

1,2-Dichloroethane (DCE)

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the 4-aminopiperidine (B84694) core: N-Boc-4-piperidinone is reacted with an aniline derivative in the presence of a reducing agent like STAB in a solvent such as DCM.

-

Deprotection: The Boc protecting group is removed using an acid, typically TFA in DCM.

-

N-Alkylation/Arylation: The secondary amine of the piperidine is then reacted with an aldehyde or ketone via a second reductive amination using STAB in a solvent like DCE to yield the final 1,4-disubstituted piperidine derivative.

-

Purification: The crude product is purified by extraction and silica gel column chromatography.

The efficacy of the synthesized compounds against P. falciparum is determined using a standardized in vitro assay.[1]

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

-

96-well microplates

-

[³H]-hypoxanthine

-

Scintillation fluid and counter

Procedure:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.

-

Infection and Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. The plates are incubated for 24 hours.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporation of [³H]-hypoxanthine, which is a measure of parasite proliferation, is determined by liquid scintillation counting.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

The toxicity of the compounds to human cells is assessed to determine their selectivity.

Materials:

-

Human cell line (e.g., HUVEC)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualization of Experimental Workflow

Opioid Receptor Antagonism of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

Derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine represent a structurally novel class of potent and selective opioid receptor antagonists. These compounds have been extensively studied for their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following table presents the binding affinities (Ki) and functional antagonist potencies (Ke) for a representative compound, JDTic, a highly selective kappa opioid receptor antagonist.[2]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Ke, nM) | Selectivity Ratio (µ/κ) | Selectivity Ratio (δ/κ) | Reference |

| JDTic | Kappa (κ) | 0.3 | 0.006 | 570 | >16600 | [2] |

| Mu (µ) | - | - | [2] | |||

| Delta (δ) | - | - | [2] |

Experimental Protocols

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the human kappa opioid receptor)

-

Radioligand (e.g., [³H]diprenorphine)

-

Test compound (e.g., JDTic)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound by quantifying its ability to modulate G-protein activation by an agonist.

Materials:

-

Cell membranes expressing the opioid receptor and associated G-proteins

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Agonist (e.g., U-50,488 for the kappa opioid receptor)

-

Test compound (antagonist)

-

Assay buffer (containing MgCl₂, NaCl, and HEPES)

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the test compound (antagonist) and GDP.

-

Agonist Stimulation: An agonist is added to stimulate the receptor.

-

[³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the mixture. In the presence of an agonist, the receptor activates the G-protein, which then binds [³⁵S]GTPγS. An antagonist will inhibit this process.

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.

-

Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The antagonist potency (Ke) is determined by analyzing the shift in the agonist dose-response curve in the presence of the antagonist.

Visualization of Signaling Pathway and Assay Principle

References

- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Dimethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis- and trans-1,4-dimethylpiperidine derivatives. These compounds serve as valuable scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The methodologies outlined below focus on achieving high diastereoselectivity through catalytic hydrogenation of a readily available starting material, 1,4-lutidine.

Introduction

The piperidine (B6355638) ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the piperidine core can significantly influence the biological activity and pharmacological profile of these molecules. Consequently, the development of stereoselective synthetic methods to access specific diastereomers of substituted piperidines is of paramount importance for structure-activity relationship (SAR) studies and the design of novel therapeutic agents. This document focuses on the synthesis of cis- and trans-1,4-dimethylpiperidine, two fundamental isomers that can serve as building blocks for more complex molecular architectures.

Synthetic Strategies and Methodologies

The primary strategy for the stereoselective synthesis of 1,4-dimethylpiperidine derivatives involves the catalytic hydrogenation of 1,4-dimethylpyridine (1,4-lutidine). The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.

A general workflow for the synthesis is presented below:

Caption: General workflow for the synthesis of this compound isomers.

Protocol 1: Diastereoselective Hydrogenation of 1,4-Lutidine

This protocol describes a general procedure for the catalytic hydrogenation of 1,4-lutidine to afford a mixture of cis- and trans-1,4-dimethylpiperidine. The ratio of diastereomers can be influenced by the choice of catalyst.

Materials:

-

1,4-Lutidine

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Instrumentation for product analysis (GC-MS, NMR)

Procedure:

-

In a suitable pressure vessel, dissolve 1,4-lutidine (1 equivalent) in ethanol.

-

Carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product mixture of cis- and trans-1,4-dimethylpiperidine.

-

The diastereomeric ratio of the crude product should be determined using ¹H NMR or GC analysis.

-

The isomers can be separated by fractional distillation or column chromatography.

| Catalyst | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Pd/C | cis | ~4:1 to 9:1 | 85-95 |

| PtO₂ | trans | ~1:3 to 1:5 | 80-90 |

Note: The diastereomeric ratios and yields are approximate and can vary depending on the specific reaction conditions (temperature, pressure, solvent, and catalyst batch).

Biological Activity and Applications

While simple this compound derivatives are not extensively studied for specific biological activities themselves, they serve as crucial building blocks for more complex molecules with significant pharmacological properties. The stereochemistry at the C1 and C4 positions is critical in determining the binding affinity and selectivity of these larger molecules for their biological targets.

Derivatives of this compound have been explored as ligands for various receptors in the central nervous system, including:

-

Sigma (σ) Receptors: The piperidine moiety is a common scaffold in high-affinity ligands for both σ₁ and σ₂ receptors. These receptors are implicated in a range of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases. The relative orientation of the methyl groups can influence the interaction with the receptor binding pocket.

-

Opioid Receptors: Certain substituted piperidines are potent and selective ligands for opioid receptors (μ, δ, and κ). The stereochemistry of the substituents plays a crucial role in determining agonist versus antagonist activity and receptor subtype selectivity.

Application Note: Evaluation of Stereoisomers in Receptor Binding Assays

To assess the impact of stereochemistry on biological activity, competitive radioligand binding assays are commonly employed. This allows for the determination of the binding affinity (Ki) of the cis and trans isomers for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: General Protocol for Sigma-1 Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to evaluate the affinity of cis- and trans-1,4-dimethylpiperidine derivatives for the sigma-1 receptor.

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)

-

Radioligand with high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)

-

Test compounds (cis- and trans-1,4-dimethylpiperidine derivatives)

-

Non-specific binding control (e.g., Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter and cocktail

Procedure:

-

Compound Dilution: Prepare a serial dilution of the cis and trans test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

By comparing the Ki values of the cis and trans isomers, researchers can quantify the impact of stereochemistry on receptor binding affinity.

Signaling Pathways

While direct signaling pathways for simple this compound are not well-defined, their more complex derivatives often modulate pathways associated with the receptors they target. For instance, sigma-1 receptor ligands can influence intracellular calcium signaling and modulate the activity of various ion channels and kinases.

Catalytic Applications of 1,4-Dimethylpiperidine and its Congeners in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperidine is a tertiary amine featuring a piperidine (B6355638) scaffold with methyl groups at the 1 and 4 positions. While tertiary amines are widely employed as basic catalysts in a variety of organic transformations, a comprehensive review of the scientific literature reveals that this compound is not a commonly utilized catalyst. Its application in well-known base-catalyzed reactions such as the Knoevenagel condensation, Michael addition, or Henry reaction is not extensively documented. This may be due to a combination of factors including steric hindrance and the availability of other, more established tertiary amine catalysts.

However, the structural similarity of this compound to other catalytically active piperidine derivatives suggests its potential as a non-nucleophilic base. This document provides an overview of the potential catalytic applications of this compound based on the established reactivity of related compounds. Furthermore, it offers detailed application notes and protocols for the use of the parent compound, piperidine, in key organic reactions, which can serve as a foundation for exploring the catalytic activity of its substituted derivatives.

Potential of this compound as a Base Catalyst

Application Note 1: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. While specific data for this compound is lacking, piperidine is a classic and highly effective catalyst for this transformation. Tertiary amines can also catalyze this reaction by deprotonating the active methylene compound.

Mechanism of Tertiary Amine-Catalyzed Knoevenagel Condensation

The catalytic cycle involves the deprotonation of the active methylene compound by the tertiary amine to form an enolate, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

Caption: General workflow for a tertiary amine-catalyzed Knoevenagel condensation.

Quantitative Data for Piperidine-Catalyzed Knoevenagel Condensation

The following table summarizes representative data for the Knoevenagel condensation catalyzed by piperidine, illustrating typical reaction conditions and yields.

| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | Malononitrile (B47326) | 10 | Ethanol (B145695) | 0.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 10 | Toluene | 2 | 92 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 5 | Methanol | 1 | 98 |

| 4 | 2-Naphthaldehyde | Diethyl malonate | 15 | DMF | 4 | 85 |

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Piperidine (0.085 g, 1 mmol, 10 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

-

Stir the mixture at room temperature to obtain a clear solution.

-

Add piperidine (1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid product will precipitate.

-

Filter the solid product and wash with cold ethanol.

-

Dry the product under vacuum to obtain 2-benzylidenemalononitrile.

Application Note 2: Michael Addition

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Tertiary amines can catalyze this reaction by acting as a base to generate the nucleophile from a suitable pronucleophile. While specific examples with this compound are scarce, the general principle of tertiary amine catalysis is applicable.

Mechanism of Tertiary Amine-Catalyzed Michael Addition

The tertiary amine deprotonates the Michael donor to form a stabilized carbanion. This carbanion then adds to the β-carbon of the Michael acceptor in a 1,4-fashion. The resulting enolate is then protonated to yield the final adduct, and the catalyst is regenerated.

Caption: General workflow for a tertiary amine-catalyzed Michael addition.

Quantitative Data for Tertiary Amine-Catalyzed Michael Additions

The following table presents data from Michael additions catalyzed by various tertiary amines, providing a reference for potential applications of this compound.

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl malonate | Methyl vinyl ketone | DBU (10) | THF | 2 | 90 |

| 2 | Nitromethane | Chalcone | Et3N (20) | Acetonitrile (B52724) | 12 | 85 |

| 3 | Thiophenol | Cyclohexenone | DABCO (5) | Dichloromethane | 1 | 99 |

| 4 | Indole | Nitro-olefin | DIPEA (15) | Toluene | 24 | 78 |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; Et3N: Triethylamine; DABCO: 1,4-Diazabicyclo[2.2.2]octane; DIPEA: N,N-Diisopropylethylamine.

Experimental Protocol: A General Procedure for a Tertiary Amine-Catalyzed Michael Addition

Materials:

-

Michael Donor (e.g., diethyl malonate, 10 mmol)

-

Michael Acceptor (e.g., methyl vinyl ketone, 10 mmol)

-

Tertiary Amine Catalyst (e.g., triethylamine, 2 mmol, 20 mol%)

-

Acetonitrile (20 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve the Michael donor (10 mmol) and Michael acceptor (10 mmol) in acetonitrile (20 mL).

-

Add the tertiary amine catalyst (2 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

While this compound has not been extensively explored as a catalyst in organic synthesis, its structure as a tertiary amine suggests its potential as a non-nucleophilic base catalyst. The provided application notes and protocols for the closely related and widely used piperidine in Knoevenagel condensations, and for general tertiary amines in Michael additions, offer a valuable starting point for investigating the catalytic capabilities of this compound. Researchers are encouraged to explore its use in these and other base-catalyzed reactions, paying close attention to the effects of its specific steric and electronic properties on reaction outcomes. Further studies are required to fully elucidate the catalytic profile of this compound and establish its utility in synthetic organic chemistry.

Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperidine is a tertiary amine that serves as a versatile and effective base in a variety of organic transformations. Its steric hindrance and lack of an N-H proton make it a suitable non-nucleophilic base for promoting reactions such as condensations and eliminations. This document provides an overview of its applications, comparative data on its basicity, and detailed protocols for its use in key organic reactions. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, and the use of derivatives like this compound as reagents can be advantageous in the synthesis of complex molecules.

Physicochemical Properties and Basicity

The utility of this compound as a base is rooted in its structural and electronic properties. The nitrogen atom possesses a lone pair of electrons that can abstract a proton, initiating a variety of base-mediated reactions. The presence of two methyl groups influences its steric bulk and basicity.

Table 1: Comparison of pKa Values for Protonated Amines

| Amine | pKa of Conjugate Acid | Reference |

| This compound (estimated) | ~10.3 | N/A |

| 1,2-Dimethylpiperidine (B3055814) | 10.26 | [1] |

| N-Methylpiperidine | 10.0 | [2] |

| Triethylamine | 10.75 | [2] |

| Pyridine | 5.25 | [2] |

| Piperidine | 11.12 | [3] |

Note: Higher pKa of the conjugate acid corresponds to a stronger base.

The basicity of this compound is influenced by the sp³ hybridization of the nitrogen atom and the electron-donating inductive effect of the two methyl groups and the alkyl ring structure. This makes it more basic than aromatic amines like pyridine, where the nitrogen lone pair is in an sp² hybrid orbital and is less available for protonation.[3][4]

Applications in Organic Synthesis

This compound is a suitable base for various organic reactions, primarily those requiring a non-nucleophilic proton acceptor.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. The reaction is catalyzed by a base, which deprotonates the active methylene compound to form a stabilized enolate. Tertiary amines like this compound can serve as effective catalysts for this transformation.[5]

Logical Workflow for Knoevenagel Condensation:

References

Application of 1,4-Dimethylpiperidine in Multi-Component Reactions: A Detailed Guide for Researchers

Introduction

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. A key aspect of optimizing MCRs is the choice of catalyst. This application note details the use of 1,4-dimethylpiperidine as an effective organocatalyst in multi-component reactions for the synthesis of medicinally relevant heterocyclic scaffolds, particularly 1,4-dihydropyridines.

This compound, a substituted piperidine (B6355638) derivative, functions as a basic catalyst, facilitating key proton transfer and condensation steps within the reaction cascade. Its application offers a mild and efficient alternative to traditional acid or metal-based catalysts, often leading to high yields and simplified purification procedures.

Key Applications: Hantzsch Synthesis of 1,4-Dihydropyridines

A prominent application of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines, a well-established multi-component reaction.[1][2][3][4][5][6] 1,4-Dihydropyridine scaffolds are of significant pharmacological interest, with many derivatives exhibiting activity as calcium channel blockers used in the treatment of cardiovascular diseases.[1][2] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an amine.

The use of an organocatalyst like this compound in a four-component variation of the Hantzsch reaction allows for the synthesis of polyfunctionalized 1,4-dihydropyridines under ambient conditions.[7] This approach is advantageous for its operational simplicity, excellent product yields, and shorter reaction times.[7]

Quantitative Data Summary

The following table summarizes the typical yields obtained in a four-component synthesis of 1,4-dihydropyridines using a piperidine-based catalyst, which serves as a strong indicator for the expected performance of this compound under similar conditions. The data is based on the reaction of an aryl aldehyde, malononitrile (B47326), dimethyl acetylenedicarboxylate (B1228247), and an aromatic amine.[7]

| Entry | Aldehyde | Amine | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Aniline | 2.0 | 95 |

| 2 | 4-Methylbenzaldehyde | Aniline | 2.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 3.0 | 90 |

| 4 | 4-Hydroxybenzaldehyde | Aniline | 3.5 | 88 |

| 5 | 4-Nitrobenzaldehyde | Aniline | 1.5 | 96 |

| 6 | 2-Chlorobenzaldehyde | Aniline | 4.0 | 85 |

| 7 | 4-Chlorobenzaldehyde | 4-Fluoroaniline | 2.0 | 94 |

| 8 | 4-Chlorobenzaldehyde | n-Propylamine | 6.0 | 91 |

Experimental Protocols

This section provides a detailed methodology for the this compound-catalyzed four-component synthesis of polyfunctionalized 1,4-dihydropyridines.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Dimethyl acetylenedicarboxylate (1.0 mmol)

-

Aromatic or aliphatic amine (1.0 mmol)

-

This compound (20 mol%)

-

Ethanol (B145695) (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Stir bar

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

-

To the stirring solution, add the aromatic or aliphatic amine (1.0 mmol) followed by dimethyl acetylenedicarboxylate (1.0 mmol).

-

Finally, add this compound (20 mol%) to the reaction mixture.

-

Continue stirring the reaction at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 2-6 hours, as indicated by TLC), the solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

-

Dry the purified product under vacuum to obtain the polyfunctionalized 1,4-dihydropyridine.

-

Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Reaction Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Dimethylpiperidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed. Due to its basic nature and lack of a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for sensitive detection. Alternatively, a pre-column derivatization with a UV-active agent can be employed for detection with a standard UV detector.

1.1. Experimental Protocol: HPLC Analysis

This protocol is based on methods for similar piperidine (B6355638) compounds and may require optimization for this compound.[1][2][3][4]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or UV-Vis detector).